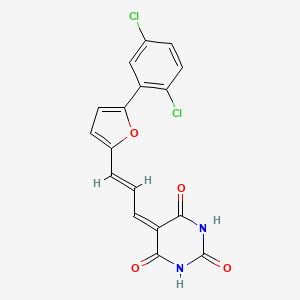
N-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)cyclohexanecarboxamide is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole moiety is particularly significant due to its broad range of biological activities and its role in the development of various therapeutic agents .
Méthodes De Préparation
The synthesis of N-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)cyclohexanecarboxamide typically involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot parallel synthesis method is efficient and allows for the generation of a wide range of 1,2,4-triazole derivatives. The reaction conditions are generally mild, and the method has a high success rate in parallel synthesis .
Analyse Des Réactions Chimiques
N-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)cyclohexanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazines, carboxylic acids, and amidines . The major products formed from these reactions are typically other triazole derivatives, which can be further modified for specific applications .
Applications De Recherche Scientifique
N-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)cyclohexanecarboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an inhibitor of various enzymes, including carbonic anhydrase . This makes it a promising candidate for the development of new therapeutic agents. In industry, it is used in the production of dyes, photographic materials, and corrosion inhibitors .
Mécanisme D'action
The mechanism of action of N-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes. The triazole moiety is known to form strong interactions with the active sites of enzymes, leading to inhibition of their activity . This inhibition can result in various biological effects, depending on the specific enzyme targeted .
Comparaison Avec Des Composés Similaires
N-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)cyclohexanecarboxamide is unique due to its specific structure and the presence of the cyclohexyl group. Similar compounds include other 1,2,4-triazole derivatives, such as 1-(benzyl)-1H-1,2,3-triazol-4-yl and 4-(1H-1,2,4-triazol-1-yl) derivatives . These compounds share similar chemical properties but differ in their specific biological activities and applications .
Propriétés
IUPAC Name |
N-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c20-14(12-9-5-2-6-10-12)17-15-16-13(18-19-15)11-7-3-1-4-8-11/h11-12H,1-10H2,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMMSZZYUGBCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NN2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide](/img/structure/B2603415.png)
![N-(4-butylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2603416.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B2603417.png)
![N,N-diethyl-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide](/img/structure/B2603418.png)
![3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2603420.png)


![methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2603425.png)



![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2603431.png)
